EUPALINILIDE B

Cytotoxicity Guaianolide Comparative pharmacology

Eupalinilide B (757202-08-7) is a stereochemically distinct guaiane sesquiterpene lactone validated as a multi-target inhibitor of LSD1, TrxR (irreversible covalent target at selenocysteine 498), and USP7. Unlike structurally similar eupalinilides (C, F, A, J), it exhibits superior cytotoxicity (IC50: 1.03 µM in TU212 laryngeal cancer). Procure with confidence for mechanistic studies on head and neck cancers, redox regulation, or natural product polypharmacology. Verify identity via HPLC ≥98%. For research use only.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B8261699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEUPALINILIDE B
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O
InChIInChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+
InChIKeyHCGYMFPNEDDKQY-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinilide B: A Multi-Target Guaiane Sesquiterpene Lactone for Oncology and Neuroinflammation Research


Eupalinilide B is a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum (CAS 757202-08-7) [1]. Structurally, it features a bicyclic guaiane core bearing a characteristic α-methylene-γ-lactone moiety critical for covalent interactions with target proteins [2]. Preclinical studies demonstrate that eupalinilide B engages multiple pharmacologically relevant targets, including lysine-specific demethylase 1 (LSD1), thioredoxin reductase (TrxR), and ubiquitin-specific protease 7 (USP7), underpinning its antiproliferative and anti-inflammatory activities across diverse disease models [3].

Why Eupalinilide B Cannot Be Replaced by Other Guaiane Sesquiterpene Lactones


Eupalinilide B is not interchangeable with structurally similar sesquiterpene lactones due to its distinct stereochemical configuration and multi-target polypharmacology. Even within the eupalinilide family (A–J), minor variations in substitution pattern dramatically alter biological activity and target engagement [1]. For instance, eupalinilide B exhibits markedly superior cytotoxicity compared to eupalinilide C and F in the P-388/A-549 panel [2]. Moreover, its cis-trans isomer eupalinolide A shows a different metabolic stability profile, leading to divergent pharmacokinetic outcomes [3]. Simple substitution with another guaianolide risks losing the precise target engagement profile—spanning LSD1, TrxR, and USP7—that defines eupalinilide B's unique utility in mechanistic and translational research.

Eupalinilide B Quantitative Differentiation vs. Analogs: A Procurement-Oriented Evidence Matrix


Superior Cytotoxicity Against P-388 and A-549 Tumor Cell Lines Relative to In-Class Analogs

In a head-to-head comparative study, eupalinilide B (2) demonstrated potent cytotoxicity against both P-388 and A-549 tumor cell lines, whereas eupalinilide C (3) and eupalinilide F (6) showed markedly weaker activity [1]. This within-class potency differential is critical for researchers requiring robust antiproliferative effects without escalating concentrations that may confound downstream assays.

Cytotoxicity Guaianolide Comparative pharmacology

Validated LSD1 Inhibition with Cell-Based Antiproliferative Activity in Laryngeal Cancer Models

Eupalinilide B was shown to selectively and reversibly inhibit LSD1 in a cell-free assay, with this target engagement translating to concentration-dependent antiproliferative effects across a panel of laryngeal cancer cell lines [1]. Specifically, IC50 values ranged from 1.03 µM (TU212) to 9.07 µM (Hep-2), demonstrating differential sensitivity that can guide cell line selection in experimental design [2]. While direct IC50 data for other eupalinilides on LSD1 are not reported, the combination of target validation and robust cellular activity distinguishes eupalinilide B as a tool compound for LSD1-mediated pathways.

LSD1 inhibition Laryngeal cancer Epigenetics

Irreversible Thioredoxin Reductase (TrxR) Inhibition via Selenocysteine 498 Targeting

Eupalinilide B irreversibly inhibits thioredoxin reductase (TrxR) by covalently targeting the conserved selenocysteine 498 residue, leading to reactive oxygen species (ROS) accumulation and oxidative stress-induced apoptosis in RKO and HCT116 colorectal cancer cells [1]. This covalent, irreversible mechanism is distinct from reversible TrxR inhibitors and from other eupalinilides for which TrxR inhibition has not been reported, positioning eupalinilide B as a unique probe for studying redox-dependent cancer cell death.

Thioredoxin reductase Redox homeostasis Colorectal cancer

Divergent Metabolic Stability vs. Eupalinolide A (Cis-Trans Isomer) in Human Liver Microsomes

Eupalinolide A (EA; Z-configuration) and eupalinolide B (EB; E-configuration) are cis-trans isomers with distinct metabolic fates in human liver microsomes (HLMs) [1]. Both undergo rapid carboxylesterase-mediated hydrolysis, but their overall elimination profiles differ, indicating that stereochemistry around the double bond influences metabolic liability [2]. This stereochemically-driven difference in metabolic stability has direct implications for selecting the appropriate isomer for in vivo studies, where half-life and exposure may vary substantially.

Metabolic stability Carboxylesterase Pharmacokinetics

In Vivo Tumor Growth Inhibition in Two Xenograft Models (Laryngeal and Colorectal)

Eupalinilide B has demonstrated significant tumor growth reduction in two independent in vivo xenograft models: TU212 laryngeal cancer [1] and RKO colorectal cancer [2]. This cross-model validation supports the translational relevance of eupalinilide B beyond in vitro settings. While many sesquiterpene lactones show in vitro activity, the availability of in vivo efficacy data provides a higher level of confidence for researchers planning animal studies, reducing the risk of advancing compounds that fail to recapitulate activity in a physiological context.

Xenograft In vivo efficacy Translational oncology

Eupalinilide B: Priority Application Scenarios Based on Validated Differentiation


Epigenetic Probe Development for LSD1-Driven Cancers

Given its validated, selective, and reversible inhibition of LSD1 coupled with potent antiproliferative activity in laryngeal cancer cells (IC50 as low as 1.03 µM in TU212) [1], eupalinilide B serves as a natural product-derived chemical probe for dissecting LSD1-dependent epigenetic mechanisms. Researchers investigating LSD1 as a therapeutic target in head and neck cancers or other LSD1-overexpressing malignancies can employ eupalinilide B as a tool compound alongside synthetic LSD1 inhibitors to benchmark activity and explore natural product-inspired chemotypes.

Redox Homeostasis Studies Focused on Thioredoxin Reductase

Eupalinilide B's irreversible, covalent targeting of TrxR at selenocysteine 498 provides a unique pharmacological tool for studying redox regulation in cancer [2]. Its ability to induce ROS accumulation and oxidative stress-mediated apoptosis makes it particularly valuable for experiments designed to interrogate the thioredoxin system as a vulnerability in colorectal and potentially other cancers. This mechanism is distinct from that of other sesquiterpene lactones and offers a complementary approach to genetic knockdown or synthetic TrxR inhibitors.

Comparative Metabolism and Stereochemistry Studies

The differential metabolic stability of eupalinolide A and B in human liver microsomes [3] positions eupalinilide B as a key comparator for studies exploring how stereochemistry influences carboxylesterase-mediated hydrolysis and overall pharmacokinetic fate. Laboratories focused on natural product metabolism or ADME-Tox profiling can utilize eupalinilide B alongside its cis-trans isomer to generate structure-metabolism relationship data that inform lead optimization efforts for guaianolide-based therapeutics.

Multi-Target Polypharmacology and Network Pharmacology Research

Eupalinilide B's engagement of at least three distinct targets—LSD1 [1], TrxR [2], and USP7 [4]—makes it an exemplary compound for studying natural product polypharmacology. Researchers employing network pharmacology or multi-omics approaches can use eupalinilide B to investigate how a single chemical entity modulates multiple signaling nodes simultaneously, providing a model system for understanding the therapeutic advantage or mechanistic complexity of multi-target natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for EUPALINILIDE B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.